![molecular formula C18H22N2O3S2 B415611 N,N-二乙基-3-[(5Z)-5-[(4-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丙酰胺 CAS No. 303792-64-5](/img/structure/B415611.png)

N,N-二乙基-3-[(5Z)-5-[(4-甲氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

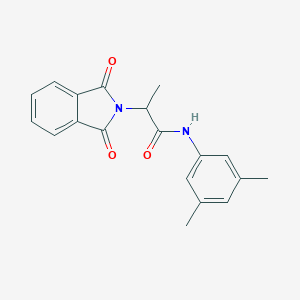

N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

驱虫剂

该化合物对多种蚊子、苍蝇、跳蚤和蜱虫有效 . 其保护效果取决于配方类型、使用方式、用户的体力活动、环境以及昆虫的种类和取食行为等因素 . 它提供了一种廉价实用的方法来预防叮咬昆虫的攻击,更重要的是,它可以预防由媒介传播的疾病的传播 .

药代动力学和安全性

在人和动物体内,皮肤渗透和生物分布迅速而广泛,代谢和消除似乎是完全的 . 正如40多年的人类经验和严格的动物实验所证明的那样,如果按照推荐的方式使用,它在局部使用时通常是安全的 .

金属有机框架合成溶剂

金属有机框架 (MOF) 通常在有毒的甲酰胺溶剂中合成 . 更环保的溶剂将降低生产障碍,并促进药物输送等应用 . 该化合物作为最常用的驱虫剂,被证明可以起到这种作用 .

相引导能力

作用机制

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.

Mode of Action

The compound interacts with tyrosinase by inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine . This interaction results in a decrease in the production of melanin.

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.

Result of Action

The result of the compound’s action is a decrease in the production of melanin . This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.

属性

IUPAC Name |

N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNODCCFMEIWFRE-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415528.png)

![7-phenyl-3b,6,6a,7,9a,10,11,12,13,13a-decahydro-9H-cyclopenta[4,5]pyrido[3,2,1-de]phenanthridine-2-carboxylic acid](/img/structure/B415529.png)

![Ethyl 7-(4-fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415530.png)

![6-[2-(4-chlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B415534.png)

![2-[4-fluoro(phenylsulfonyl)anilino]-N-[2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415539.png)

![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)

![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)

![N-(2-furylmethyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415545.png)

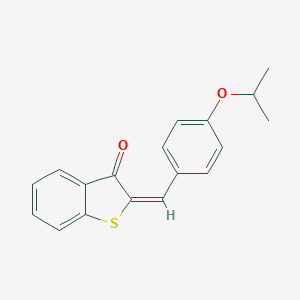

![2-(4-Isobutoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415546.png)

![8-[(2-chloroethyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415547.png)

![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)